Cerivastatin lactone
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Overview
Description
Cerivastatin lactone is a derivative of cerivastatin, a synthetic statin that was used to lower cholesterol levelsCerivastatin was withdrawn from the market due to severe adverse effects, but its lactone form remains of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerivastatin lactone can be synthesized through the enzymatic oxidation of lactols. This process involves the use of specific enzymes to oxidize lactols into lactones . The synthetic route typically includes the following steps:
Formation of Lactol: The initial step involves the formation of a lactol intermediate.
Oxidation: The lactol is then oxidized using enzymes to form the lactone.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Cerivastatin lactone undergoes several types of chemical reactions, including:
Oxidation: Conversion of lactol to lactone.
Reduction: Reduction of the lactone back to lactol.
Substitution: Various substitution reactions can occur at different positions on the lactone ring.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes specific to the oxidation of lactols.
Reducing Agents: Chemical reducing agents for converting lactone back to lactol.
Catalysts: Enzymes or chemical catalysts to facilitate substitution reactions.
Major Products: The major product of these reactions is this compound itself, along with its various derivatives formed through substitution reactions .
Scientific Research Applications
Cerivastatin lactone has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and enzymatic oxidation processes.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Studied for its potential therapeutic effects and mechanisms of action in lowering cholesterol levels.
Industry: Used in the development of new synthetic routes and industrial processes for lactone production
Mechanism of Action
Cerivastatin lactone is compared with other statins such as atorvastatin, fluvastatin, and rosuvastatin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its specific enzymatic oxidation process and its distinct adverse effect profile, which led to its withdrawal from the market .
Comparison with Similar Compounds
- Atorvastatin
- Fluvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
Cerivastatin lactone’s unique properties and its specific enzymatic synthesis make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H32FNO4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1 |
InChI Key |
MCBZSKZRUIWKPM-ANMDKAQQSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@H](CC(=O)O3)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
Origin of Product |
United States |
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